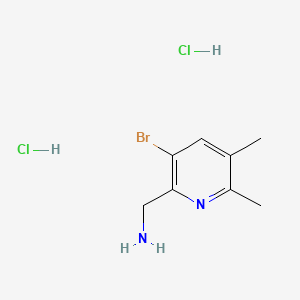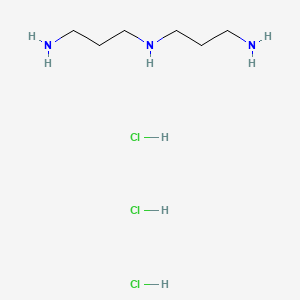
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride: is a polyamine compound that is commonly used in various scientific and industrial applications. It is known for its ability to interact with nucleic acids and stabilize membranes, making it a valuable compound in biochemical and medical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Aminopropyl)-1,3-propanediamine involves a two-step reaction process. Initially, ammonia reacts with acrylonitrile in the presence of a molecular sieve catalyst to produce N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield N-(3-Aminopropyl)-1,3-propanediamine .
Industrial Production Methods: The industrial production of N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the overall yield reaching over 80% .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .
Applications De Recherche Scientifique
Chemistry: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is used as a building block in the synthesis of polyamines and other complex organic molecules .
Biology: It is used in the study of cellular processes, including cell growth, differentiation, and apoptosis. It also plays a role in stabilizing DNA and RNA structures .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-cancer agent .
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its ability to bind and precipitate DNA makes it useful in the purification of DNA-binding proteins .
Mécanisme D'action
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride exerts its effects by interacting with nucleic acids and stabilizing cell membranes. It binds to DNA and RNA, enhancing their stability and protecting them from degradation. The compound also modulates various cellular activities, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Spermidine: Another polyamine with similar biological functions but different structural properties.
Tris(3-aminopropyl)amine: Used in the synthesis of macrocyclic compounds and has similar applications in metal ion detection.
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and has different industrial applications.
Uniqueness: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and medical research applications .
Propriétés
Numéro CAS |
72864-15-4 |
|---|---|
Formule moléculaire |
C6H20Cl3N3 |
Poids moléculaire |
240.6 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C6H17N3.3ClH/c7-3-1-5-9-6-2-4-8;;;/h9H,1-8H2;3*1H |
Clé InChI |
HRKICRHARITSQS-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CNCCCN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/no-structure.png)
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

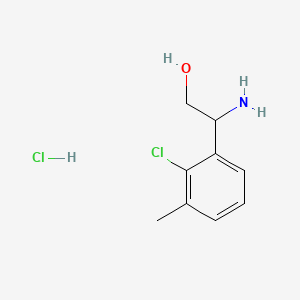
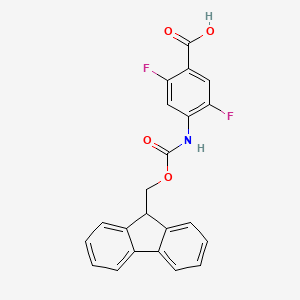
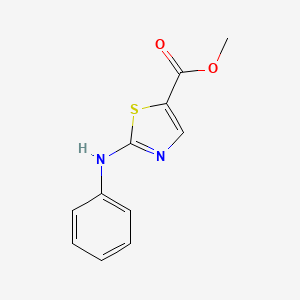
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
